molecular formula C16H17BrN2O3S B2980743 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1448125-38-9

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2980743
CAS No.: 1448125-38-9
M. Wt: 397.29
InChI Key: HFHJVXOWIXGUHU-UHFFFAOYSA-N
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Description

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

The synthesis of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with a thiophene precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation reaction: The brominated thiophene is then reacted with an amine derivative, such as 4-(2-((2-methoxyethyl)amino)-2-oxoethyl)aniline, under suitable conditions to form the carboxamide linkage.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide include:

    4-bromo-N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-carboxamide: This compound has a similar thiophene core but different substituents, leading to variations in its chemical and biological properties.

    4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Biological Activity

4-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, also known by its chemical identifier CID 46943215, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various research findings.

Structure and Composition

  • Molecular Formula: C24H22BrN3O4
  • Molecular Weight: 496.4 g/mol
  • IUPAC Name: 2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide

The compound features a thiophene ring, which is significant in many pharmacological applications due to its diverse biological activities.

Chemical Structure

Chemical Structure

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain thiazole derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeTarget OrganismMethod Used
Compound AAntibacterialE. coliTurbidimetric method
Compound BAntifungalC. albicansDisk diffusion assay
Compound CAnticancerMCF7 (breast cancer)Sulforhodamine B assay

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies demonstrated that compounds with structural similarities to this compound showed significant cytotoxic effects against breast cancer cell lines (MCF7) and glioblastoma (U-87). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: MCF7 Cell Line

A study conducted on the MCF7 cell line revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The results suggest that the presence of specific functional groups enhances the interaction with cellular targets involved in cancer proliferation.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It could interact with various receptors, modulating signaling pathways that control cell growth and apoptosis.
  • Radical Scavenging: Some studies suggest antioxidant properties that can protect cells from oxidative stress, contributing to its anticancer effects .

Properties

IUPAC Name

4-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c1-22-7-6-18-15(20)8-11-2-4-13(5-3-11)19-16(21)14-9-12(17)10-23-14/h2-5,9-10H,6-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHJVXOWIXGUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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